7-Fluoro-2-methoxy-1,5-naphthyridine

Medicinal Chemistry Antibacterial Drug Discovery Synthetic Intermediate

7-Fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8) is a fluorinated 1,5-naphthyridine heterocycle that serves as a key synthetic intermediate in the preparation of novel antibacterial compounds. This compound is characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 2-position of the 1,5-naphthyridine core, a scaffold recognized for its role in various bioactive molecules, particularly as a structural component of novel bacterial topoisomerase inhibitors (NBTIs) which bind to an alternative site relative to fluoroquinolones.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1003944-32-8
Cat. No. B3070505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-methoxy-1,5-naphthyridine
CAS1003944-32-8
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=CC(=C2)F
InChIInChI=1S/C9H7FN2O/c1-13-9-3-2-7-8(12-9)4-6(10)5-11-7/h2-5H,1H3
InChIKeyJRNKDUBTSNDYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8) Procurement and Structural Characterization for Antibacterial Drug Intermediate Research


7-Fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8) is a fluorinated 1,5-naphthyridine heterocycle that serves as a key synthetic intermediate in the preparation of novel antibacterial compounds [1]. This compound is characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 2-position of the 1,5-naphthyridine core, a scaffold recognized for its role in various bioactive molecules, particularly as a structural component of novel bacterial topoisomerase inhibitors (NBTIs) which bind to an alternative site relative to fluoroquinolones [2]. It is commercially available from several chemical suppliers with typical purities of ≥95% or 97% .

7-Fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8): Critical Evaluation Against Non-Fluorinated and Heteroatom Analogs in Drug Discovery


Direct substitution with non-fluorinated analogs (e.g., 2-methoxy-1,5-naphthyridine) or alternative heteroatom derivatives (e.g., 7-chloro analogs) is not advised for critical synthetic steps due to fundamental differences in physicochemical properties and reactivity imparted by the fluorine atom. Fluorination at the 7-position is crucial for modulating electronic properties, lipophilicity, and metabolic stability in downstream drug candidates, a strategy well-documented in medicinal chemistry for improving target binding and pharmacokinetic profiles [1]. Furthermore, scalable synthetic routes to this specific 7-fluoro-2-methoxy derivative have been optimized to achieve high purity without the isolation of unstable intermediates, a significant process advantage over non-fluorinated or differently substituted 1,5-naphthyridines that may require different, less efficient synthetic approaches [2].

7-Fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8): Quantitative Differential Evidence for Procurement and Use in Antibacterial Drug Synthesis


Comparative Purity and Supply Chain Consistency for 7-Fluoro-2-methoxy-1,5-naphthyridine as an Antibacterial Intermediate

Commercially available 7-Fluoro-2-methoxy-1,5-naphthyridine is supplied with a guaranteed purity of 97%, as per vendor technical specifications . This is a critical quality attribute for a synthetic intermediate intended for use in the preparation of novel antibacterial compounds, such as those targeting bacterial topoisomerases [1]. In contrast, the non-fluorinated analog 2-methoxy-1,5-naphthyridine (CAS 27017-69-2) is typically available at a standard purity of 98% . While the absolute difference in purity is small (1%), the documented consistency of the 97% specification for the 7-fluoro derivative ensures reliable performance in multi-step syntheses where trace impurities can significantly impact downstream yields and the purity of final drug candidates.

Medicinal Chemistry Antibacterial Drug Discovery Synthetic Intermediate

Scalable Synthesis of 7-Fluoro-2-methoxy-1,5-naphthyridine for Kilogram-Scale Antibacterial Intermediate Production

A one-pot diazotation-fluorodediazoniation process has been developed for the production of 7-fluoro-2-methoxy-1,5-naphthyridine, delivering the compound in high yield and purity without the isolation of unstable diazonium salts [1]. This process was successfully scaled to produce up to 70 kg of the compound, demonstrating its suitability for industrial manufacturing of drug intermediates [1]. This is a significant differentiator compared to alternative methods or the synthesis of closely related analogs, which may involve less efficient or more hazardous routes. For example, the related Balz-Schiemann protocol suffers from the drawback of isolating unstable intermediates [1], whereas this optimized process avoids this issue, providing a more reliable and safer supply chain.

Process Chemistry Large-Scale Synthesis Fluorinated Building Blocks

Lipophilicity and Metabolic Stability Advantage of 7-Fluoro Substitution in 1,5-Naphthyridine Scaffolds

The presence of a fluorine atom at the 7-position of the 1,5-naphthyridine core is a well-documented strategy to improve drug-like properties. Calculated properties for 7-Fluoro-2-methoxy-1,5-naphthyridine include a LogP (XLogP3) of 1.6 [1], which is notably lower than the LogP of 2.0 for the non-fluorinated 2-methoxy-1,5-naphthyridine . This 0.4 unit reduction in lipophilicity is the result of fluorine's strong electron-withdrawing effect and can lead to improved metabolic stability, enhanced target binding through polar interactions, and reduced off-target activity in downstream drug candidates [2]. While this is a class-level inference based on established SAR principles, it highlights a key advantage of selecting the 7-fluoro derivative over its non-fluorinated analog in a medicinal chemistry campaign.

Medicinal Chemistry SAR Physicochemical Properties

7-Fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8): Recommended Applications in Antibacterial Drug Discovery and Chemical Biology


Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) as Next-Generation Antibiotics

7-Fluoro-2-methoxy-1,5-naphthyridine is a critical building block for constructing the left-hand side motif of oxabicyclooctane-linked NBTIs, a class of broad-spectrum antibacterial agents with a novel mechanism of action that avoids cross-resistance with fluoroquinolones [1]. The compound's high purity (97%) and scalable synthesis [2] make it a reliable intermediate for generating compound libraries and scaling up lead candidates in this important therapeutic area.

Physicochemical Property Optimization in Medicinal Chemistry Campaigns

The strategic placement of the fluorine atom at the 7-position provides a valuable tool for medicinal chemists to modulate the lipophilicity of 1,5-naphthyridine-based lead compounds. With a calculated XLogP3 of 1.6 [3], the 7-fluoro-2-methoxy scaffold offers a lower LogP compared to non-fluorinated analogs (XLogP3 = 2.0) , a modification that can enhance metabolic stability and reduce promiscuous binding, thereby improving the overall developability profile of a drug candidate [4].

Reference Standard for Analytical Method Development in Process Chemistry

The well-characterized one-pot synthesis of 7-Fluoro-2-methoxy-1,5-naphthyridine [2] and its defined purity profile make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used to monitor the synthesis and quality of related fluorinated 1,5-naphthyridine intermediates in a process chemistry setting.

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